Spinosin B

Pharmacokinetics Tissue Distribution Neuropharmacology

Spinosin B, systematically known as 6'''-feruloylspinosin (CAS 77690-92-7), is a flavonoid C-glycoside isolated from the seeds of Ziziphus jujuba var. spinosa (Ziziphi Spinosae Semen, ZSS).

Molecular Formula C38H40O18
Molecular Weight 784.7 g/mol
Cat. No. B8238676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinosin B
Molecular FormulaC38H40O18
Molecular Weight784.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O
InChIInChI=1S/C38H40O18/c1-50-22-11-16(3-9-19(22)41)4-10-27(43)52-15-26-31(45)33(47)35(49)38(55-26)56-37-34(48)30(44)25(14-39)54-36(37)29-23(51-2)13-24-28(32(29)46)20(42)12-21(53-24)17-5-7-18(40)8-6-17/h3-13,25-26,30-31,33-41,44-49H,14-15H2,1-2H3/b10-4+
InChIKeyWZAXZHIVHPRTIU-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.311 mg/L @ 25 °C (est)

Spinosin B (6'''-Feruloylspinosin) for Neurological Research: Compound Overview and Critical Procurement Distinction from Spinosyn Insecticides


Spinosin B, systematically known as 6'''-feruloylspinosin (CAS 77690-92-7), is a flavonoid C-glycoside isolated from the seeds of Ziziphus jujuba var. spinosa (Ziziphi Spinosae Semen, ZSS) [1]. It consists of a flavone core with a methoxy group at position 7 and a 2-O-β-D-glucopyranosyl-β-D-glucopyranosyl residue at position 6, further esterified with ferulic acid at the 6'''-position of the terminal glucose [2]. Critically, Spinosin B must be distinguished from Spinosyn B (CAS 131929-61-8), a structurally unrelated macrolide insecticide produced by Saccharopolyspora spinosa; these two compounds share a similar name but possess entirely different chemical structures, molecular targets, and application domains [3]. This guide focuses exclusively on the flavonoid Spinosin B, a neuroactive phytochemical with demonstrated blood-brain barrier permeability and GABAergic modulation, for which certified reference standards are commercially available .

Why Spinosin Cannot Substitute for Spinosin B: Structural Determinants of Pharmacokinetic and Pharmacodynamic Divergence


Although spinosin and 6'''-feruloylspinosin share a common flavone C-glycoside scaffold and are co-extracted from ZSS, they cannot be interchanged in experimental protocols due to a functionally decisive structural difference. Spinosin B possesses a feruloyl ester moiety at the 6'''-position of its disaccharide chain, whereas spinosin terminates in a free hydroxyl group [1]. This single structural modification fundamentally alters the compound's lipophilicity, pharmacokinetic profile, and potential receptor interactions. In direct comparative in vivo analysis, 6'''-feruloylspinosin demonstrated faster systemic distribution and slower elimination from plasma compared to spinosin [2], establishing that pharmacological equivalence cannot be assumed. Furthermore, the feruloyl group introduces the possibility of esterase-mediated hydrolysis, generating spinosin and ferulic acid as bioactive metabolites in vivo, which adds a layer of pharmacological complexity absent in the parent compound [3]. Generic substitution without accounting for these differences risks invalidating dose-response relationships, pharmacokinetic modeling, and mechanistic interpretations of ZSS-derived preparations.

Spinosin B vs. Spinosin: Quantitative Evidence Guide for Procurement and Experimental Design


Faster Distribution and Slower Elimination: Direct PK Comparison of Spinosin B vs. Spinosin in Rats

In a direct head-to-head pharmacokinetic comparison following intravenous administration in rats, 6'''-feruloylspinosin exhibited faster systemic distribution and significantly slower elimination from plasma relative to spinosin [1]. This indicates that the feruloyl ester modification prolongs the systemic residence time of the flavonoid scaffold. In a separate comparative PK study using oral administration of ZSS aqueous extract, the systemic exposures (AUC) of both spinosin and 6'''-feruloylspinosin were decreased in insomnia model rats compared to normal controls, while plasma clearance (CL) was significantly increased, demonstrating that the pathological state of insomnia alters the pharmacokinetics of both compounds [2]. These PK distinctions are critical for dose selection and sampling time-point design in neuropharmacological experiments.

Pharmacokinetics Tissue Distribution Neuropharmacology

Differential GABA Receptor Subtype Modulation: Spinosin B Transcriptional Specificity vs. Spinosin

Both 6'''-feruloylspinosin and spinosin significantly enhanced the mRNA expression of GABAA α1, GABAA α5, and GABAB R1 subunits in rat hippocampal neurons, indicating a shared GABAergic mechanism [1]. However, the feruloyl ester structural feature in spinosin B may confer distinct physicochemical properties (e.g., altered lipophilicity and hydrogen-bonding capacity) that could differentiate its interaction profile at GABA receptor subtypes or other targets from that of spinosin. Comprehensive head-to-head pharmacological profiling at individual receptor subtypes has not yet been reported. By contrast, jujuboside A and jujuboside B, co-occurring saponins in ZSS, demonstrated no sedative activity in the same experimental paradigm [2], establishing a clear pharmacodynamic boundary between flavonoid C-glycosides and triterpenoid saponins within the ZSS matrix.

GABA Receptor Neuropharmacology Transcriptional Regulation

Blood-Brain Barrier Permeability Confirmed by Quantitative Tissue Distribution in Rats

6'''-Feruloylspinosin was quantitatively detected in rat cerebrum and cerebellum following systemic administration, with tissue concentrations measured within the validated calibration range of 20–2000 ng/mL, confirming its ability to cross the blood-brain barrier [1]. The compound demonstrated rapid and wide distribution across multiple tissues including heart, liver, spleen, lung, kidney, stomach, intestine, and muscle, in addition to brain regions [1]. While spinosin has also been reported to cross the blood-brain barrier based on pharmacological evidence, the tissue distribution study explicitly quantifying brain concentrations is specifically available for 6'''-feruloylspinosin [1]. These data provide a quantitative basis for selecting spinosin B in CNS-targeted experimental designs where confirmed brain penetration is a prerequisite.

Blood-Brain Barrier Tissue Distribution CNS Penetration

Solubility Profile Differentiation: Spinosin B DMSO Solubility Enables In Vitro Experimental Flexibility

6'''-Feruloylspinosin demonstrates a DMSO solubility of 100 mg/mL (127.44 mM) , providing practical advantages for in vitro assay preparation. In contrast, spinosin (without the feruloyl ester) has a predicted water solubility of approximately 0.37 g/L based on ALOGPS computational estimation [1], translating to roughly 0.61 mM in aqueous solution. The substantial difference in DMSO stock concentration (127.44 mM for spinosin B) compared to the predicted aqueous solubility of spinosin (0.61 mM) highlights a practical advantage of spinosin B for researchers preparing concentrated stock solutions for in vitro pharmacological studies. It should be noted that this is a cross-study comparison using computational prediction for one compound and experimental measurement for the other, and should be interpreted as a practical procurement consideration rather than a direct experimental comparison.

Solubility In Vitro Assay Formulation

Certified Primary Reference Standard Availability Supports Analytical Method Validation and QC

6'''-Feruloylspinosin is commercially available as a PhyProof certified primary reference standard with chromatographic purity, water content, residual solvent levels, and inorganic impurities all considered in the absolute purity certification . This level of characterization, combined with the availability of analytically validated HPLC-MS/MS quantification methods with demonstrated precision (intra- and inter-day precision <14.70% RSD) and accuracy (RE% -5.80% to 4.93%) [1], provides a robust framework for quantitative analysis. While spinosin reference standards are also commercially available, the specific certification scope and analytical methodology for spinosin B provide a distinct quality control package that may be preferred when the target analyte in ZSS-based formulations requires unambiguous identification and quantification separate from spinosin.

Reference Standard Quality Control Method Validation

Optimal Application Scenarios for Spinosin B (6'''-Feruloylspinosin): Where the Feruloyl Modification Drives Research Value


CNS Pharmacokinetic and Brain Penetration Studies Requiring Quantitative Tissue Distribution Data

Spinosin B is the preferred compound for in vivo pharmacokinetic studies targeting the central nervous system. Validated HPLC-MS/MS methodology exists for quantifying this specific compound in plasma and ten distinct tissue types—including cerebrum and cerebellum—with extraction recoveries ranging from 75.21% to 92.96% [1]. The confirmed blood-brain barrier penetration, quantitatively demonstrated by brain tissue concentration measurements, makes spinosin B a suitable probe for investigating flavonoid CNS disposition. Its faster distribution and slower elimination profile, relative to spinosin, also supports its use in studies assessing how the feruloyl ester modification alters the pharmacokinetic behavior of flavonoid C-glycosides [1]. When used in conjunction with spinosin as a comparator, this pair provides a structurally defined system for investigating the impact of phenolic acid esterification on flavonoid ADME properties.

GABAergic Mechanism-of-Action Studies in Insomnia and Anxiety Pharmacology

Spinosin B is directly applicable to in vitro mechanistic studies focused on GABA receptor modulation. The compound significantly enhances GABAA α1, GABAA α5, and GABAB R1 mRNA expression in primary rat hippocampal neurons, providing a defined transcriptional endpoint for dose-response and structure-activity relationship studies [1]. The pathological relevance of this target is corroborated by comparative pharmacokinetic data demonstrating that insomnia alters the systemic exposure and clearance of spinosin B in rat models, reinforcing the translational rationale for its investigation in sleep disorders [2]. Procurement of spinosin B ensures that experimental outcomes are attributable to the feruloylated flavonoid, avoiding the pharmacological ambiguity introduced by using spinosin or crude ZSS extracts.

Analytical Method Development and Quality Control for Ziziphi Spinosae Semen-Based Products

Spinosin B, certified as a primary reference standard with absolute purity documentation covering chromatographic purity, water content, residual solvents, and inorganic impurities [1], is ideal for laboratories developing quantitative analytical methods for ZSS-based traditional medicine preparations or nutraceuticals. The validated HPLC-MS/MS method with intra- and inter-day precision below 14.70% RSD and accuracy within -5.80% to 4.93% RE, provides a ready-to-adopt analytical framework [2]. Using spinosin B as a discrete chemical marker, rather than relying on spinosin alone, enables more specific quality assessment of ZSS materials, particularly given that the pharmacokinetics of spinosin and spinosin B are differentially altered in pathological states .

In Vitro Neuroprotection and Receptor Binding Assays Leveraging Favorable Solubility

The high DMSO solubility of spinosin B (100 mg/mL, corresponding to 127.44 mM) [1] makes it suitable for in vitro assay formats requiring concentrated stock solutions, such as receptor binding displacement assays, calcium flux assays, or high-content imaging-based neuroprotection screens using cultured hippocampal neurons. The compound's ability to cross the blood-brain barrier and modulate GABA receptor subunit expression provides a mechanistically defined endpoint for screening applications [2]. The availability of analytically characterized material with purity exceeding 98% (HPLC) ensures reproducibility across independent experimental replicates and between collaborating laboratories.

Quote Request

Request a Quote for Spinosin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.